Information on PubChem [National Institutes of Health], a database of chemical information, lists 1-Phenyl-3-buten-1-ol but does not describe any specific scientific research applications []. Suppliers of the chemical often designate it for "research use only" without specifying the research areas. This suggests the compound may be under investigation for various purposes, but the research itself is not widely published.
The presence of both an alcohol group and a double bond (olefin) suggests potential for the molecule to participate in various chemical reactions. However, targeted research into its reactivity and applications is not readily available in scientific literature.
Further exploration might involve:
Research into 1-Phenyl-3-buten-1-ol may be part of patent applications for new materials or processes. Searching patent databases could reveal applications not yet published in traditional scientific journals [].
Given the presence of reactive functional groups, 1-Phenyl-3-buten-1-ol could be a potential candidate for investigation in various research fields, such as:
1-Phenyl-3-buten-1-ol is an aromatic alcohol characterized by the molecular formula C10H12O. This compound features a phenyl group attached to a butenol chain, which makes it an unsaturated compound. It is typically encountered as a clear, colorless liquid and has a boiling point of approximately 228.5 °C. The presence of both an alcohol functional group and a double bond suggests that it can participate in various
These reactions highlight the compound's reactivity and potential for further chemical transformations.
Research into the biological activity of 1-Phenyl-3-buten-1-ol suggests that it may interact with various enzymes, particularly alcohol dehydrogenases, which catalyze the oxidation of alcohols. This interaction is crucial for its metabolism and may influence its pharmacokinetics in biological systems. The compound's aromatic structure allows it to engage in hydrogen bonding and other intermolecular interactions, potentially affecting its biological efficacy.
1-Phenyl-3-buten-1-ol can be synthesized through several methods, including:
textAllyl Acetate + Benzaldehyde → 1-Phenyl-3-buten-1-ol
These synthetic routes are adaptable for both laboratory and industrial applications, with conditions optimized for higher yields.
The applications of 1-Phenyl-3-buten-1-ol span various fields:
Studies on the interactions of 1-Phenyl-3-buten-1-ol with enzymes suggest that it may influence metabolic pathways involving cytochrome P450 enzymes. These enzymes play a significant role in the oxidative metabolism of many xenobiotics and endogenous compounds. Understanding these interactions is critical for assessing the compound's safety and efficacy in various applications .
Several compounds share structural similarities with 1-Phenyl-3-buten-1-ol, each possessing unique characteristics:
Compound Name | Structure Type | Notable Features |
---|---|---|
3-Buten-1-ol | Unsaturated Alcohol | Lacks phenyl group; simpler structure |
4-Phenyl-3-buten-2-one | Ketone | Contains a ketone functional group instead of hydroxyl |
3-Phenyl-2-propyn-1-ol | Alkyne | Features a triple bond; different reactivity |
Uniqueness: The distinct combination of an aromatic ring and an unsaturated alcohol chain in 1-Phenyl-3-buten-1-ol imparts unique chemical properties that enhance its reactivity compared to similar compounds. This makes it particularly interesting for further research and industrial applications .
1-Phenyl-3-buten-1-ol (CAS 936-58-3) is a chiral secondary alcohol characterized by a phenyl group attached to a butenol backbone. Its IUPAC name, 1-phenylbut-3-en-1-ol, reflects the connectivity: a hydroxyl group at carbon 1, a double bond between carbons 3 and 4, and a terminal phenyl ring. Common synonyms include 1-phenyl-3-buten-1-ol, 4-phenyl-1-buten-4-ol, and α-allylbenzyl alcohol.
Identifier | Value |
---|---|
CAS Registry Number | 936-58-3 |
Molecular Formula | C₁₀H₁₂O |
Molecular Weight | 148.20 g/mol |
Key Classification | Aromatic alcohol, secondary alcohol, olefinic compound |
The compound is classified as an aromatic alcohol due to its phenyl moiety and a secondary alcohol because the hydroxyl group is bonded to a carbon connected to two other carbons. Its olefinic nature arises from the conjugated double bond in the butenol chain.
1-Phenyl-3-buten-1-ol emerged as a significant intermediate in the 1980s, with early syntheses reported in Chemistry Letters and Journal of the American Chemical Society. Key developments include:
Synthetic Routes:
Applications in Drug Development:
The compound serves as a precursor for synthesizing impurities of Propafenone, a class IC antiarrhythmic agent. Specifically, it is used to prepare (R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one.
The structure of 1-phenyl-3-buten-1-ol features:
Property | Value | Source |
---|---|---|
Boiling Point | 234°C | Lit. |
Density | 0.992 g/mL at 25°C | Lit. |
Refractive Index | n²⁰/D = 1.53 | Lit. |
Enantiomeric Excess | Up to 96% ee (S-enantiomer) | Catalytic Methods |
The compound’s chirality at C1 enables enantioselective synthesis. For example, chiral In(III)-catalyzed allylations yield enantiomerically enriched homoallylic alcohols, critical for accessing bioactive molecules like macrolactin A and disorazole C.
The molecular architecture of 1-phenyl-3-buten-1-ol exhibits a complex arrangement of bonding patterns that contribute to its distinctive chemical and physical properties [1]. The compound features a secondary alcohol functional group, characterized by the hydroxyl group (-OH) attached to a carbon atom that is simultaneously bonded to the aromatic phenyl ring [1] [8]. This configuration classifies the compound as both a secondary alcohol and an aromatic alcohol, reflecting its dual chemical nature.
The structural framework incorporates an olefinic compound designation due to the presence of a carbon-carbon double bond within the aliphatic chain [1]. The alkene functionality is positioned at the terminal end of the three-carbon chain, creating a but-3-en-1-ol backbone structure that extends from the phenyl-substituted carbon center [1] [8]. This arrangement establishes the compound as a homoallylic alcohol, where the hydroxyl group is separated from the alkene moiety by two carbon atoms.
Nuclear magnetic resonance spectroscopic analysis provides detailed insights into the bond configuration and geometric relationships within the molecule [27]. Proton nuclear magnetic resonance data recorded in deuterated chloroform reveals characteristic chemical shifts that correspond to specific structural elements [27]. The aromatic protons appear as a multiplet between 7.26-7.35 parts per million, consistent with the mono-substituted benzene ring system [27]. The vinyl proton associated with the alkene functionality resonates between 5.75-5.85 parts per million, while the terminal vinyl protons appear as a multiplet between 5.11-5.17 parts per million [27].
The carbinol proton, representing the hydrogen atom attached to the carbon bearing the hydroxyl group, exhibits a characteristic triplet pattern at 4.70 parts per million with a coupling constant of 6.4 hertz [27]. This coupling pattern indicates the presence of two adjacent protons on the neighboring methylene carbon, confirming the proposed structural connectivity [27]. The methylene protons linking the carbinol carbon to the alkene system appear as a triplet at 2.50 parts per million [27].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of distinct carbon environments [27]. The spectrum reveals signals at 142.2, 133.9, 133.0, 128.4, and 127.1 parts per million corresponding to the aromatic carbon atoms, while the alkene carbons appear at 133.9 and 118.7 parts per million [27]. The carbinol carbon resonates at 72.5 parts per million, and the methylene carbon appears at 43.8 parts per million [27].
1-Phenyl-3-buten-1-ol exhibits significant stereochemical complexity due to the presence of a single chiral center within its molecular structure [15] [16]. The compound contains one defined stereocenter located at the carbon atom bearing the hydroxyl functional group, which is simultaneously bonded to the phenyl ring, the hydroxyl group, a hydrogen atom, and the propyl chain containing the terminal alkene [15] [5]. This asymmetric carbon configuration results in the existence of two enantiomeric forms of the compound, designated as the R and S configurations according to the Cahn-Ingold-Prelog priority rules.
The stereochemical analysis reveals that 1-phenyl-3-buten-1-ol possesses absolute stereochemistry with one of one defined stereocenters and zero E/Z centers, indicating that stereoisomerism arises solely from the tetrahedral chiral center rather than geometric isomerism about double bonds [15]. The compound demonstrates optical activity, with the R-configured enantiomer exhibiting positive optical rotation [15]. This optical activity serves as a fundamental characteristic for distinguishing between the two enantiomeric forms and provides a reliable method for monitoring stereochemical purity in synthetic preparations.
Analytical separation of the enantiomers has been successfully achieved using high-performance liquid chromatography techniques employing chiral stationary phases . Specifically, resolution has been accomplished using a Chiralcel OD-H column with a mobile phase consisting of hexane and isopropanol in a 98:2 ratio . Under these chromatographic conditions, the R-enantiomer elutes first with a retention time of 17.5 minutes, while the S-enantiomer elutes later at 20.9 minutes . This separation methodology provides an effective means for determining enantiomeric ratios and assessing the stereochemical purity of synthetic samples.
The stereochemical properties of 1-phenyl-3-buten-1-ol have significant implications for its chemical reactivity and biological activity . The presence of the chiral center influences the three-dimensional spatial arrangement of functional groups, potentially affecting intermolecular interactions and binding affinities with other chiral molecules or biological targets . Research has demonstrated that the enantiomers may exhibit different levels of biological activity, underscoring the importance of stereochemical considerations in applications involving this compound.
Property | Value | Source |
---|---|---|
Chirality Centers | 1 | Multiple databases [15] [5] |
Defined Stereocenters | 1 of 1 | Inxight Drugs [15] |
E/Z Centers | 0 | Inxight Drugs [15] |
Optical Activity | (+) for R-configuration | Inxight Drugs [15] |
Stereochemistry Type | Absolute | Inxight Drugs [15] |
The (1S)-1-phenylbut-3-en-1-ol stereoisomer represents one of the two enantiomeric forms of the compound, characterized by the S-configuration at the chiral center [16]. This particular stereoisomer is officially registered under the Chemical Abstracts Service number 77118-87-7, distinguishing it from the racemic mixture and the R-configured enantiomer [16] [28]. The S-configuration designation indicates that when the chiral center is viewed according to the Cahn-Ingold-Prelog priority rules, the arrangement of substituents follows a counterclockwise sequence.
The molecular properties of the (1S)-1-phenylbut-3-en-1-ol stereoisomer remain identical to those of the racemic mixture in terms of molecular formula (C₁₀H₁₂O), molecular weight (148.202 grams per mole), and basic structural connectivity [16] [28]. However, the three-dimensional spatial arrangement differs significantly from its enantiomeric counterpart, resulting in distinct optical rotation properties and potentially different biological activities [16].
Structural characterization of the (1S)-1-phenylbut-3-en-1-ol stereoisomer has been accomplished through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry [16]. The compound maintains the same spectroscopic fingerprint as the racemic mixture, with identical chemical shifts and coupling patterns observed in both proton and carbon-13 nuclear magnetic resonance spectra [16]. This spectroscopic equivalence is expected, as enantiomers exhibit identical nuclear magnetic resonance behavior in achiral environments.
The physical properties of (1S)-1-phenylbut-3-en-1-ol align closely with those reported for the racemic mixture, including a boiling point of 228.5 degrees Celsius at 760 millimeters of mercury pressure and a density of approximately 1.0 grams per cubic centimeter [28]. The compound exists as a liquid under standard temperature and pressure conditions, with a flash point of 105.6 degrees Celsius [28].
Synthetic access to enantiopure (1S)-1-phenylbut-3-en-1-ol can be achieved through various asymmetric synthetic methodologies, including catalytic enantioselective approaches [14]. Research has demonstrated the successful preparation of this stereoisomer with high enantiomeric purity using specialized chiral catalysts and reaction conditions designed to favor the formation of the desired absolute configuration [14]. The availability of enantiopure material has facilitated detailed studies of structure-activity relationships and stereochemical effects in various applications.
The structural analysis of 1-phenyl-3-buten-1-ol in comparison with related alcohols reveals distinctive features that define its unique chemical identity and reactivity profile [18] [19]. When compared to benzyl alcohol, a fundamental difference lies in the extended carbon chain and the presence of the alkene functionality [18]. Benzyl alcohol (C₇H₈O, molecular weight 108.14 grams per mole) represents a primary aromatic alcohol with the hydroxyl group directly attached to a carbon adjacent to the benzene ring [18]. In contrast, 1-phenyl-3-buten-1-ol functions as a secondary alcohol with the hydroxyl group positioned on a carbon that is directly bonded to the aromatic ring but also connected to an extended aliphatic chain [1] [8].
The comparison with 3-buten-1-ol (C₄H₈O, molecular weight 72.11 grams per mole) highlights the significance of the aromatic substitution in 1-phenyl-3-buten-1-ol [29]. While 3-buten-1-ol represents a simple primary alkenyl alcohol with a terminal hydroxyl group, 1-phenyl-3-buten-1-ol incorporates both aromatic and alkenyl functionalities within a secondary alcohol framework [29]. This structural complexity contributes to enhanced molecular stability and altered reactivity patterns compared to the simpler alkenyl alcohol analog.
Structural comparison with 1-phenylbut-3-yn-1-ol reveals the impact of unsaturation type on molecular properties . The alkyne-containing analog (C₁₀H₁₀O, molecular weight 146.19 grams per mole) differs by the presence of a carbon-carbon triple bond instead of the double bond found in 1-phenyl-3-buten-1-ol . This difference results in distinct nuclear magnetic resonance spectroscopic signatures, with the alkyne protons appearing around 2.5 parts per million compared to the alkene protons observed between 5.1-5.9 parts per million in the but-3-en-1-ol derivative .
The relationship between 1-phenyl-3-buten-1-ol and its saturated analog, 1-phenylbutan-1-ol (C₁₀H₁₄O, molecular weight 150.22 grams per mole), demonstrates the influence of alkene functionality on chemical behavior . The saturated compound lacks the reactive double bond, resulting in reduced chemical versatility and different physical properties . The presence of the alkene in 1-phenyl-3-buten-1-ol enables participation in addition reactions, oxidation processes, and other transformations that are not accessible to the saturated derivative.
Analysis of homoallylic alcohol characteristics places 1-phenyl-3-buten-1-ol within a distinct class of compounds characterized by the spatial separation of the hydroxyl group and the alkene functionality by two carbon atoms [21] [23]. This structural arrangement contrasts with allylic alcohols, where the hydroxyl group is directly adjacent to the double bond [29]. The homoallylic configuration influences reactivity patterns, particularly in oxidation reactions and epoxidation processes, where different selectivity patterns are observed compared to allylic alcohol analogs [29] [23].
Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
---|---|---|---|---|
1-Phenylbut-3-en-1-ol | C₁₀H₁₂O | 148.20 | Secondary alcohol, alkene, aromatic | Homoallylic alcohol with phenyl group [1] [8] |
Benzyl Alcohol | C₇H₈O | 108.14 | Primary alcohol, aromatic | Benzylic alcohol [18] |
3-Buten-1-ol | C₄H₈O | 72.11 | Primary alcohol, alkene | Simple alkenyl alcohol [29] |
1-Phenylbut-3-yn-1-ol | C₁₀H₁₀O | 146.19 | Secondary alcohol, alkyne, aromatic | Homopropargylic alcohol |
1-Phenylbutan-1-ol | C₁₀H₁₄O | 150.22 | Secondary alcohol, aromatic | Saturated phenyl alcohol |
Irritant